molecular formula C18H22F3N5O B2380346 1-methyl-3-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one CAS No. 2415634-81-8

1-methyl-3-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one

Cat. No.: B2380346
CAS No.: 2415634-81-8
M. Wt: 381.403
InChI Key: ODIUBXOEZOYCRN-UHFFFAOYSA-N
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Description

1-methyl-3-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one is a complex organic compound that features a pyrazinone core with various functional groups attached

Properties

IUPAC Name

1-methyl-3-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3N5O/c1-24-10-7-23-16(17(24)27)26-8-4-13(5-9-26)12-25(2)15-11-14(3-6-22-15)18(19,20)21/h3,6-7,10-11,13H,4-5,8-9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIUBXOEZOYCRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)N2CCC(CC2)CN(C)C3=NC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-methyl-3-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one typically involves multiple steps, including the formation of the pyrazinone core and the subsequent attachment of the piperidine and pyridine moieties. One common synthetic route involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions . Industrial production methods may involve optimizing these reactions for scale, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

1-methyl-3-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-methyl-3-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, and the compound can modulate their activity by binding to them. The pathways involved can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar compounds include other pyrazinone derivatives and molecules with similar functional groups. What sets 1-methyl-3-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. Some similar compounds include:

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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